molecular formula C9H18O3 B2718101 Tert-butyl 3-ethoxypropanoate CAS No. 133803-24-4

Tert-butyl 3-ethoxypropanoate

Cat. No.: B2718101
CAS No.: 133803-24-4
M. Wt: 174.24
InChI Key: NJXYCURSNHJZIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethoxypropanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from the reaction between tert-butyl alcohol and 3-ethoxypropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

Tert-butyl 3-ethoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as a building block in the synthesis of drug molecules.

    Industry: this compound is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-ethoxypropanoate can be synthesized through the esterification of 3-ethoxypropanoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Comparison with Similar Compounds

    Tert-butyl acetate: Another ester with similar reactivity but different applications.

    Ethyl 3-ethoxypropanoate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Methyl 3-ethoxypropanoate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl 3-ethoxypropanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its ethyl and methyl analogs.

Properties

IUPAC Name

tert-butyl 3-ethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-11-7-6-8(10)12-9(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYCURSNHJZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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